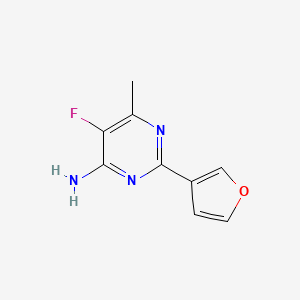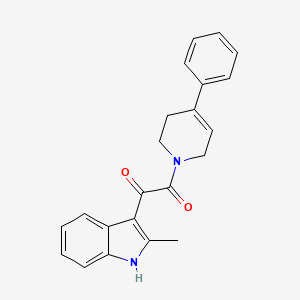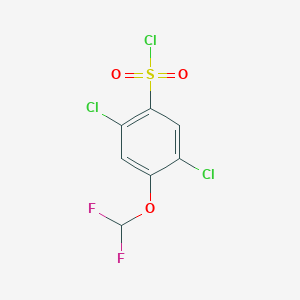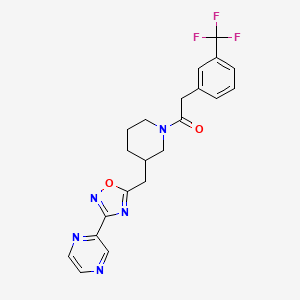
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, commonly known as FFA, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and immune cells. FFA has been extensively studied for its potential use as an anticancer and immunosuppressive agent.
作用机制
FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for pyrimidine nucleotide synthesis. By inhibiting 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, FFA blocks the de novo pyrimidine biosynthesis pathway and induces apoptosis in cancer cells. FFA also inhibits the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells.
Biochemical and physiological effects:
FFA has been shown to induce apoptosis in cancer cells by blocking the de novo pyrimidine biosynthesis pathway. FFA has also been shown to inhibit the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells. FFA has been shown to have a low toxicity profile in vitro and in vivo.
实验室实验的优点和局限性
One advantage of FFA is its selectivity for 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which makes it a potent and specific inhibitor of the de novo pyrimidine biosynthesis pathway. FFA has also been shown to have a low toxicity profile in vitro and in vivo. One limitation of FFA is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
未来方向
There are several potential future directions for the study of FFA. One direction is the development of more potent and selective 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine inhibitors based on the structure of FFA. Another direction is the investigation of the potential use of FFA in combination with other anticancer and immunosuppressive agents. Finally, the potential use of FFA as a diagnostic tool for the detection of 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine overexpression in cancer cells should also be explored.
合成方法
FFA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with methylamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with thionyl chloride and then with methylamine.
科学研究应用
FFA has been studied extensively for its potential use as an anticancer and immunosuppressive agent. Studies have shown that FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, thereby blocking the de novo pyrimidine biosynthesis pathway and inducing apoptosis in cancer cells. FFA has also been shown to inhibit the proliferation of T cells and B cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases and organ transplantation.
属性
IUPAC Name |
5-fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-7(10)8(11)13-9(12-5)6-2-3-14-4-6/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUGSXTFSGIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=COC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)


![2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2854364.png)
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2854366.png)
